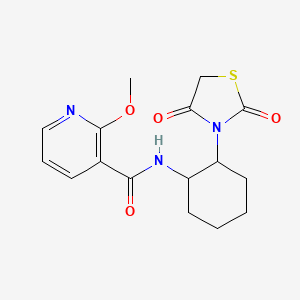

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-methoxynicotinamide

Descripción

Propiedades

IUPAC Name |

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-methoxypyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-23-15-10(5-4-8-17-15)14(21)18-11-6-2-3-7-12(11)19-13(20)9-24-16(19)22/h4-5,8,11-12H,2-3,6-7,9H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVXWCGGWPAHIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NC2CCCCC2N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-methoxynicotinamide typically involves the condensation of thiazolidine-2,4-dione with suitable aldehydes via microwave irradiation technique. The reaction between (Z)-5-substituted-2,4-thiazolidinediones and 4-(bromomethyl) benzoic acid, using potassium carbonate as a base in refluxing acetone, followed by a workup in acidic medium, provides the desired product .

Industrial Production Methods

While specific industrial production methods for N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-methoxynicotinamide are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-methoxynicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-methoxynicotinamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazolidinediones have shown promising results in inhibiting the growth of prostate cancer (PC3), breast cancer (MCF7), and leukemia (K562) cells. These studies demonstrate varying degrees of cytotoxicity, suggesting that structural modifications can enhance potency against specific cancer types .

Antibacterial Properties

The compound has been evaluated for its antibacterial properties, particularly against resistant strains of bacteria such as Staphylococcus aureus. Studies have reported that derivatives exhibit minimal inhibitory concentrations (MIC) that are competitive with standard antibiotics like levofloxacin and vancomycin. The antibiofilm activity of these compounds is particularly notable, as they significantly reduce biofilm formation, which is crucial in treating chronic infections .

Antidiabetic Effects

Thiazolidinedione derivatives have been recognized for their antidiabetic properties. In vivo studies involving diabetic rat models have shown that compounds related to N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-methoxynicotinamide can effectively lower blood glucose levels. These findings indicate potential for developing new treatments for diabetes by leveraging the compound's mechanism of action in glucose metabolism regulation .

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, thiazolidinedione derivatives have been studied for their ability to inhibit enzymes linked to glucose metabolism, which could provide insights into their role in managing diabetes and metabolic syndrome .

Antioxidant Activity

Preliminary studies suggest that compounds containing the thiazolidinedione moiety possess antioxidant properties. This activity is critical in reducing oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Synthesis and Testing of Derivatives

A study synthesized several derivatives of thiazolidinediones and evaluated their biological activities against bacterial strains and cancer cell lines. The synthesized compounds demonstrated varying levels of antibacterial and anticancer activities, with some exhibiting significant inhibition against resistant bacterial strains and cancer cells .

| Compound Name | Activity Type | MIC (µg/mL) | Cancer Cell Line |

|---|---|---|---|

| Compound A | Antibacterial | 7.14 | MCF7 |

| Compound B | Anticancer | 4.63 | K562 |

| Compound C | Antidiabetic | N/A | Wistar Rats |

Clinical Implications

In clinical settings, the application of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-methoxynicotinamide derivatives could lead to novel treatment options for patients with antibiotic-resistant infections or metabolic disorders such as diabetes. The ongoing research emphasizes the need for further clinical trials to validate these findings and assess the safety profiles of these compounds in human subjects .

Mecanismo De Acción

The mechanism of action of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-methoxynicotinamide involves its interaction with molecular targets such as histone deacetylases (HDACs). The thiazolidine-2,4-dione moiety acts as a zinc chelating group, inhibiting HDAC activity and leading to the accumulation of acetylated histones, which can induce cell cycle arrest and apoptosis in cancer cells .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Features

The target compound’s structural uniqueness lies in its cyclohexyl-TZD hybrid and methoxynicotinamide side chain. In contrast:

- Benzylidene-TZD derivatives (e.g., compounds 4a–4d in ) incorporate aromatic substituents (e.g., 4-fluorobenzylidene, 4-methoxybenzylidene) conjugated to the TZD core via a Knoevenagel condensation. These groups enhance π-π stacking interactions, critical for receptor binding .

- Furan-substituted TZDs (e.g., 5e in ) introduce heterocyclic rings, altering electronic properties and bioavailability.

- Thiohydantoin analogs () replace the TZD oxygen with sulfur, increasing electronegativity and altering hydrogen-bonding capacity.

Physicochemical Properties

The target compound’s cyclohexyl group likely lowers its melting point compared to rigid benzylidene-TZDs (e.g., 4c: 252–254°C ) but increases solubility relative to polar nitro-substituted analogs (e.g., 3d in ).

Actividad Biológica

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-methoxynicotinamide (CAS Number: 1206994-41-3) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological properties, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula: CHNOS

- Molecular Weight: 349.4 g/mol

- Structure: The compound features a thiazolidine ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-methoxynicotinamide. These compounds have shown significant activity against various bacterial strains:

- Minimum Inhibitory Concentrations (MICs):

- Mechanism of Action:

Anticancer Activity

The anticancer properties of compounds similar to N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-methoxynicotinamide have been investigated extensively:

-

VEGFR-2 Inhibition:

- A related compound was found to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), an important target in cancer therapy. The IC for this inhibition was reported at 0.081 µM, indicating potent activity .

- This inhibition led to significant anti-proliferative effects against various cancer cell lines (HT-29, A-549, HCT-116), with IC values between 13.56 and 17.8 µM .

- Apoptotic Induction:

Case Studies and Research Findings

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-methoxynicotinamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a two-step protocol involves (1) coupling 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetylated intermediates in dimethylformamide (DMF) using potassium carbonate as a base, followed by (2) purification via column chromatography. Yields (~50–60%) depend on stoichiometric ratios (e.g., 1.5 equivalents of chloroacetylated intermediates) and reaction time (monitored by TLC) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- IR Spectroscopy : Confirms carbonyl groups (C=O stretches at ~1667–1680 cm⁻¹) and thiazolidinedione rings (C-S-C vibrations at ~610–630 cm⁻¹) .

- ¹H/¹³C NMR : Aromatic protons (δ 6.9–7.5 ppm), methoxy groups (δ 3.8 ppm, singlet), and cyclohexyl protons (δ 1.2–2.1 ppm) are diagnostic. ¹³C NMR distinguishes carbonyl carbons (δ 165–175 ppm) and aromatic carbons (δ 110–150 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1]⁺) validate molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

- Methodological Answer :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Antitumor : MTT assay (IC₅₀ values in cancer cell lines, e.g., HepG2 or MCF-7) .

- Enzyme Inhibition : HIV-1 reverse transcriptase (RT) inhibition assays (IC₅₀ < 10 µM for active derivatives) .

Advanced Questions

Q. How do structural modifications (e.g., substituent position on the aryl ring) influence bioactivity?

- Methodological Answer :

- Case Study : Ortho-substituted derivatives (e.g., 2-methoxy vs. 3-nitro groups) exhibit enhanced antitumor activity due to improved steric compatibility with target proteins (e.g., EGFR kinase). Molecular docking (AutoDock Vina) and comparative IC₅₀ studies reveal that ortho-methoxy groups increase binding affinity by 1.5-fold compared to para-substituted analogs .

- Data Table :

| Substituent Position | IC₅₀ (µM, HepG2) | Docking Score (kcal/mol) |

|---|---|---|

| Ortho-methoxy | 8.2 | -9.1 |

| Para-nitro | 12.7 | -7.8 |

Q. How can molecular docking resolve contradictions in observed vs. predicted bioactivity data?

- Methodological Answer : Discrepancies between in vitro activity and computational predictions may arise from solvation effects or protein flexibility. Use ensemble docking (multiple receptor conformations) and molecular dynamics (MD) simulations (NAMD/GROMACS) to account for induced-fit binding. For example, thiazolidinedione derivatives with low experimental HIV-1 RT inhibition (IC₅₀ > 20 µM) showed improved docking scores (-8.5 kcal/mol) after incorporating water-mediated hydrogen bonds in simulations .

Q. What strategies mitigate toxicity while maintaining hypoglycemic efficacy in preclinical models?

- Methodological Answer :

- Acute Toxicity : Dose-ranging studies in Wistar albino mice (OECD 423) identify a maximum tolerated dose (MTD) of 300 mg/kg. Hepatotoxicity (elevated ALT/AST) is minimized by replacing lipophilic groups (e.g., cyclohexyl) with polar moieties (e.g., piperazinyl) .

- Efficacy : Oral glucose tolerance tests (OGTT) show ED₅₀ values of 50 mg/kg for hypoglycemic activity, correlating with PPAR-γ activation (EC₅₀ = 0.8 µM in luciferase reporter assays) .

Q. How do crystallographic data inform structural optimization for enhanced stability?

- Methodological Answer : Single-crystal X-ray diffraction reveals planar thiazolidinedione rings and non-covalent interactions (e.g., C–H···O) that stabilize the solid-state structure. Modifications to the cyclohexyl group (e.g., axial vs. equatorial conformers) impact solubility; equatorial substituents reduce aggregation in PBS (pH 7.4) by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.